molecular formula C19H31O3S · Na B1164662 Arachidonic Acid sulfonate (sodium salt)

Arachidonic Acid sulfonate (sodium salt)

Cat. No.: B1164662
M. Wt: 362.5
InChI Key: MPRYTTGQHBTOGI-XVSDJDOKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonic acid is an essential fatty acid and a precursor for all prostaglandins, thromboxanes, and leukotrienes. Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways. Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers. Receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation. Arachidonic acid sulfonate has a sulfonate group linked to the α-carbon of arachidonic acid, which creates a dissymmetric molecule with potentially improved lipophilicity.

Scientific Research Applications

Impact on Neurotransmitter Uptake and Enzyme Activity

  • Arachidonic acid, a significant polyunsaturated fatty acid in the central nervous system, has been shown to reduce the uptake of neurotransmitters glutamate and γ-aminobutyric acid (GABA) in rat brain cortical slices and synaptosomes. Additionally, it impacts (Na++K+)-ATPase activity in synaptosomal membranes, indicating a selective modification of membrane stability and integrity associated with reductions in neurotransmitter uptake and enzyme activity (Chan, Kerlan, & Fishman, 1983).

Facilitation of Experimental Chronic Osteomyelitis

  • Research involving experimental rat Staphylococcus aureus osteomyelitis demonstrated that arachidonic acid can be used as a facilitating agent. This study compared its effects with those of sodium morrhuate, finding that arachidonic acid increased bacterial bone counts, bone pathology, roentgenographic changes, and weight loss in rat tibiae (Rissing et al., 1985).

Nutritional Bioequivalence in Young Pigs

  • In a study investigating the safety and efficacy of sodium and potassium salts of arachidonic acid in young pigs, it was found that these salts are nutritionally bioequivalent to triglyceride-ARA for critical neural tissues. This research contributes to understanding the nutritional applications of arachidonic acid salts (Hahn et al., 2021).

Synthesis of Carbon-14 Labeled Arachidonic Acid

  • A study focused on synthesizing a key precursor to carbon-14 labeled arachidonic acid, which is vital for producing isotopically and chemically pure labeled arachidonic acid. This research is significant for biochemical and pharmacological studies involving arachidonic acid (Liu & Minich, 1988).

Interaction with Cyclooxygenase-2 Inhibition

  • Arachidonic acid plays a role in inhibiting the conversion of itself to prostaglandin G2 by cyclooxygenase activity. This inhibition contributes to our understanding of the biochemical pathways involved in inflammation and pain, especially in relation to non-steroidal anti-inflammatory drugs (Rowlinson et al., 2003).

Properties

Molecular Formula

C19H31O3S · Na

Molecular Weight

362.5

InChI

InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,20,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-,16-15-;

InChI Key

MPRYTTGQHBTOGI-XVSDJDOKSA-M

SMILES

CCCCC/C=CC/C=CC/C=CC/C=CCCCS(=O)([O-])=O.[Na+]

Synonyms

AA sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arachidonic Acid sulfonate (sodium salt)
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Arachidonic Acid sulfonate (sodium salt)
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Arachidonic Acid sulfonate (sodium salt)

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